Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, (1R,2S)-
Description
Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, (1R,2S)- (CAS 3971-54-8) is a cyclopropane-containing fatty acid methyl ester (FAME) with the molecular formula C₂₀H₃₈O₂ and a molecular weight of 310.5 g/mol . It is structurally characterized by a cyclopropane ring at the 9,10-position of an octadecanoic acid backbone, esterified with a methyl group and substituted with a 2-octyl chain. The stereochemistry (1R,2S) denotes the cis configuration of the cyclopropane ring, which significantly influences its physicochemical properties and biological interactions .
This compound has been identified in diverse biological and environmental matrices, including blueberries (Vaccinium corymbosum), where its trans isomer was detected in post-harvest studies .
Properties
IUPAC Name |
methyl 8-[(1R,2S)-2-octylcyclopropyl]octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDUVICSOMXTKJ-RBUKOAKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464184 | |
| Record name | Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, (1R,2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678186-52-2 | |
| Record name | Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, (1R,2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Cyclopropaneoctanoic Acid
The carboxylic acid intermediate is esterified with methanol. Two methods dominate:
Acid-Catalyzed Esterification
Boron Trifluoride (BF₃)-Mediated Esterification
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Conditions : BF₃-methanol complex (10% w/w) at 55°C for 90 minutes.
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Advantage : Mild conditions preserve cyclopropane integrity.
Direct Synthesis from Cyclopropaneoctanoic Acid Derivatives
Industrial-Scale Esterification
High-purity (1R,2S)-2-octylcyclopropaneoctanoic acid is esterified in continuous flow reactors:
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate esterification:
Alternative Routes via Halogenation-Elimination
A patent-derived method (CN104725228A) outlines a bromination-dehydrohalogenation sequence for cyclopropane synthesis, adaptable to this compound:
Bromination of 2-Octenoate Esters
Dehydrohalogenation
High-Temperature Pyrolytic Methods
Pyrolysis of methyl linoleate at 430°C over acidic catalysts (e.g., H-ZSM-5 zeolite) generates cyclopropane derivatives as minor products:
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Product distribution : Cyclopropaneoctanoic acid methyl ester constitutes 1.58% of total pyrolyzate.
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Utility : Limited to analytical applications due to low yield.
Purification and Characterization
Chromatographic Methods
Spectroscopic Confirmation
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¹H NMR (CDCl₃): δ 0.28–0.45 (m, cyclopropane CH₂), 1.25 (br s, alkyl chain), 3.65 (s, OCH₃).
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13C NMR : 16.8 ppm (cyclopropane carbons), 174.2 ppm (ester carbonyl).
Industrial and Environmental Considerations
Scalability Challenges
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-9,10-Methyleneoctadecanoic Acid methyl ester can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form different saturated derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized fatty acid derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Substituted cyclopropane derivatives
Scientific Research Applications
Pharmaceutical Applications
The compound's structural features suggest several promising pharmaceutical applications:
- Drug Development : Cyclopropaneoctanoic acid derivatives are being explored for their potential to modulate lipid metabolism. Their unique cyclopropane structure may influence metabolic pathways, making them candidates for drugs targeting obesity and metabolic disorders.
- Biological Activity : Preliminary studies indicate that this compound may interact with biological membranes, potentially affecting cell signaling pathways. Its presence in human adipose tissue suggests a role in energy storage and utilization, which could be leveraged in therapeutic contexts .
- Research Studies : Various studies have focused on the interactions of cyclopropaneoctanoic acid with cellular components. For instance, it has been identified as a significant metabolite in human tissues, leading to investigations into its role in metabolic processes and its safety profile for potential therapeutic use .
Food Industry Applications
In the food sector, cyclopropaneoctanoic acid, 2-octyl-, methyl ester can serve as:
- Flavoring Agent : Due to its unique chemical properties, it may be utilized as a flavor enhancer in food products. Its fatty acid methyl ester classification allows it to blend well with various food matrices.
Case Studies and Research Findings
Several case studies highlight the applications and effects of cyclopropaneoctanoic acid:
- Metabolic Studies : Research has documented the identification of this compound in human adipose tissue, suggesting its involvement in lipid metabolism. Studies employing NMR characterization have provided insights into its structural dynamics and interactions within biological systems .
- Toxicological Assessments : Safety profiles are being evaluated through various assays to determine the compound's effects on human health and its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of cis-9,10-Methyleneoctadecanoic Acid methyl ester involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It stimulates DNA synthesis in rat hepatocytes by activating specific signaling pathways that promote cell proliferation. The compound also interacts with various enzymes involved in lipid metabolism, thereby affecting metabolic processes .
Comparison with Similar Compounds
Cyclopropaneoctanoic Acid 2-Hexyl (CPOA2H)
- Molecular Formula : Likely C₁₇H₃₂O₂ (inferred from alkyl chain reduction).
- Key Features: Found in human adipose tissue and serum, with levels comparable to arachidonic acid . Initially confused with cis-10-heptadecenoic acid methyl ester due to identical retention times (RT) and near-identical electron ionization mass spectra (EI-MS) in GC-MS analyses . Differentiation required synthesis of picolinyl esters for unambiguous identification . Linked to metabolic conditions such as hypertriglyceridemia and chronic kidney disease .
Trans Isomer of Target Compound
Oleic Acid (cis-9-Octadecenoic Acid)
- Molecular Formula : C₁₈H₃₄O₂ .
- Comparison :
cis-9,10-Methyleneoctadecanoic Acid
- Synonym: Non-methylated form of the target compound.
- Molecular Formula : C₁₉H₃₆O₂ , molecular weight 296.49 g/mol .
- Key Distinction : Free acid form with a cyclopropane ring; methyl esterification in the target compound enhances volatility for GC-MS analysis.
Analytical Challenges and Differentiation Strategies
- Retention Time Overlap: CPOA2H and cis-10-heptadecenoic acid methyl ester share identical RTs, necessitating advanced techniques like picolinyl ester derivatization or high-resolution MS for differentiation .
- Stereochemical Sensitivity: The (1R,2S) configuration of the target compound requires chiral chromatography or nuclear magnetic resonance (NMR) for unambiguous identification, unlike non-cyclopropane analogs .
- Biosynthetic Pathways : Cyclopropane rings in such compounds are synthesized via cyclopropane synthase in bacteria and plants, unlike unsaturated fatty acids formed by desaturases .
Biological Activity
Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, (1R,2S) is a fatty acid derivative that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its identification in human tissues, antimicrobial properties, and effects on cellular processes.
Chemical Structure and Identification
Cyclopropaneoctanoic acid, 2-octyl-, methyl ester is characterized by a cyclopropane ring within its fatty acid structure. This compound has been identified in various biological matrices, including human adipose tissue and serum. Studies have shown that it constitutes approximately 0.4% of total fatty acids in human adipose tissue and about 0.2% in serum . Its presence has also been confirmed in the adipose tissue and serum of rats, indicating a potential physiological relevance across species.
Antimicrobial Properties
Research has highlighted the antimicrobial activity of cyclopropaneoctanoic acid derivatives. In one study, the compound exhibited low inhibitory effects against several bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with inhibition zones ranging from 9 mm to 11 mm . This suggests that while the compound may not be highly potent as an antimicrobial agent, it could still contribute to broader antimicrobial strategies when used in conjunction with other agents.
Effects on Cellular Processes
Cyclopropaneoctanoic acid derivatives have been implicated in various cellular activities. For instance, a related compound, 2-hexyl-cyclopropanedecanoic acid, was found to enhance cyclooxygenase activity in human cells . Additionally, studies indicate that cyclopropane fatty acids can influence actomyosin ATPase activity in cardiac tissues, potentially affecting muscle contraction dynamics .
Impact on Lipid Metabolism
The presence of cyclopropane fatty acids in human adipose tissue suggests a role in lipid metabolism. The identification of these compounds within triacylglycerols and phospholipids indicates they may participate in cellular signaling pathways related to lipid storage and mobilization . Furthermore, alterations in the levels of these fatty acids have been observed under dietary restrictions, hinting at their involvement in metabolic responses .
Data Summary
The following table summarizes key findings related to the biological activity of cyclopropaneoctanoic acid, 2-octyl-, methyl ester:
Case Studies
- Human Adipose Tissue Analysis : A study involving obese women during bariatric surgery identified cyclopropaneoctanoic acid among other fatty acids. The analysis employed gas chromatography-mass spectrometry (GC-MS) to confirm its presence and quantify its concentration .
- Metabolic Effects in Rats : Research demonstrated that dietary modifications led to changes in the levels of cyclopropane fatty acids in rat adipose tissue. This indicates a potential regulatory role these compounds may play concerning energy balance and metabolism .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (1R,2S)-cyclopropaneoctanoic acid, 2-octyl-, methyl ester, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves cyclopropanation of unsaturated fatty acid precursors using cyclopropane synthase in bacterial systems . For enantioselective synthesis, asymmetric phase-transfer catalysis (PTC) is effective. For example, chiral catalysts like cinchonidine derivatives can achieve up to 84% enantiomeric excess (ee) in cyclopropane intermediates . Post-synthesis, supercritical fluid chromatography (SFC) and crystallization (e.g., tosylate salt formation) are used to upgrade chiral purity .
Q. How is this compound identified and quantified in biological matrices like plant extracts or human tissues?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Derivatization (e.g., picolinyl ester formation) enhances detection sensitivity . Retention times and electron ionization mass spectra (e.g., m/z patterns) are compared against synthetic standards (Fig. 5 in ). In plant extracts, peak area percentages (e.g., 4.665% in E. paniculata) indicate relative abundance .
Q. What are the known biological activities of this compound, and how are they validated experimentally?
- Methodological Answer : Antimicrobial and anti-inflammatory activities are reported via in vitro assays. For antimicrobial testing, minimum inhibitory concentration (MIC) assays against gram-positive/negative bacteria are used . Anti-inflammatory activity is validated via cyclooxygenase (COX) inhibition or cytokine suppression models. Note: Low abundance in natural extracts (e.g., 4.665% ) may necessitate synthetic scaling for dose-response studies.
Advanced Research Questions
Q. How do stereochemical variations (e.g., 1R,2S vs. 1S,2R) affect the compound’s bioactivity and metabolic stability?
- Methodological Answer : Stereochemistry impacts receptor binding and enzymatic degradation. Use nuclear magnetic resonance (NMR) and X-ray crystallography to resolve configurations. Comparative bioassays (e.g., antimicrobial IC₅₀) between enantiomers reveal activity differences. For metabolic stability, incubate enantiomers with liver microsomes and analyze degradation via LC-MS .
Q. What analytical challenges arise in distinguishing this compound from structurally similar cyclopropane fatty acid esters?
- Methodological Answer : Co-elution in GC-MS is common. Use high-resolution MS (HRMS) to differentiate via exact mass (e.g., C₂₀H₃₈O₂, MW 310.5 ). Tandem MS (MS/MS) fragments cyclopropane rings uniquely (e.g., m/z 98 for cyclopropane-CH₂+ ). For isomeric separation, employ chiral columns or ion mobility spectrometry.
Q. How can contradictions between low natural abundance and reported bioactivity be resolved?
- Methodological Answer : Synergistic effects in crude extracts may amplify activity. Fractionate extracts (e.g., silica gel chromatography) and test individual fractions . Alternatively, synthesize the compound and compare isolated vs. extract-embedded efficacy. Dose-response curves (e.g., MIC values) clarify potency thresholds .
Q. What are the mechanistic pathways for cyclopropane ring formation in synthetic vs. biosynthetic routes?
- Methodological Answer : Biosynthesis involves methyltransferase activity on unsaturated fatty acids, followed by cyclization . In synthetic routes, transition metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) or carbene insertion is used. Isotopic labeling (¹³C) tracks carbon origins in both pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
